

An In-depth Technical Guide to the Spectral Data of cis-2-Methylcyclopentanol

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Compound of Interest

Compound Name: *cis-2-Methylcyclopentanol*

Cat. No.: B1360979

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This guide provides a comprehensive analysis of the spectral data for **cis-2-methylcyclopentanol**, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data essential for the unambiguous structural confirmation and quality control of this compound. The narrative synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and analytical interpretations.

Introduction to cis-2-Methylcyclopentanol

cis-2-Methylcyclopentanol (CAS No: 25144-05-2) is a cyclic alcohol with the molecular formula $C_6H_{12}O$ and a molecular weight of 100.16 g/mol.^{[1][2]} Its structure features a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on adjacent carbons in a cis configuration, meaning they are on the same face of the ring.^[1] This specific stereochemistry is critical and dictates the compound's physical properties and reactivity. Accurate structural elucidation is therefore paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide will detail the interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and both Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its

structure. The electron ionization (EI) mass spectrum of **cis-2-methylcyclopentanol** is characterized by several key fragmentation pathways common to cyclic alcohols.

In-depth Interpretation of the EI-MS Spectrum

The mass spectrum for **cis-2-methylcyclopentanol** was obtained from the NIST Mass Spectrometry Data Center.[3] The molecular ion ($M^{+\bullet}$) peak is expected at m/z 100, corresponding to the molecular weight of the compound.[2] However, for many alcohols, this peak can be weak or absent due to rapid fragmentation.[4]

The fragmentation of cyclic alcohols is driven by the formation of stable carbocations and radical species. Key fragmentation pathways include:

- **Loss of Water (H_2O):** A common fragmentation for alcohols is the elimination of a water molecule (18 Da). This results in a significant peak at m/z 82 ($M-18$).
- **Alpha-Cleavage:** Cleavage of the C-C bond adjacent to the oxygen atom is a high-probability event. For **cis-2-methylcyclopentanol**, this can lead to the loss of a methyl radical ($\bullet CH_3$, 15 Da) or an ethyl radical ($\bullet C_2H_5$, 29 Da) from the ring opening, but the most characteristic alpha-cleavage involves the loss of the methyl group at C2, leading to a fragment.
- **Ring Cleavage:** The cyclopentane ring can undergo complex rearrangements and cleavages. A prominent peak is often observed at m/z 57. This fragment is a common feature in the mass spectra of methylcyclopentane derivatives and represents a stable $C_4H_9^+$ carbocation. Another significant fragment appears at m/z 71, corresponding to the loss of an ethyl group (C_2H_5) from the molecular ion.[3] The base peak in the spectrum is often m/z 57, indicating it is the most abundant fragment ion.[3]

The table below summarizes the key ions observed in the electron ionization mass spectrum of **cis-2-methylcyclopentanol**.

m/z	Proposed Fragment	Loss from Molecular Ion (m/z 100)
100	$[\text{C}_6\text{H}_{12}\text{O}]^{+\bullet} (\text{M}^{+\bullet})$	-
85	$[\text{M} - \text{CH}_3]^+$	Loss of $\bullet\text{CH}_3$ (15 Da)
82	$[\text{M} - \text{H}_2\text{O}]^{+\bullet}$	Loss of H_2O (18 Da)
71	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of $\bullet\text{C}_2\text{H}_5$ (29 Da)
57	$[\text{C}_4\text{H}_9]^+$	Complex Ring Cleavage

Data sourced from NIST Chemistry WebBook.[\[3\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for acquiring an EI-MS spectrum is as follows:

- **Sample Introduction:** A dilute solution of **cis-2-methylcyclopentanol** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 μL) is injected into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.
- **Ionization:** As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, $\text{M}^{+\bullet}$).
- **Fragmentation:** The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions and neutral radicals.
- **Mass Analysis:** The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.^{[5][6]} It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

In-depth Interpretation of the IR Spectrum

The IR spectrum of **cis-2-methylcyclopentanol** reveals characteristic absorptions for an alcohol and a saturated hydrocarbon.

- O-H Stretch:** The most prominent feature is a strong, broad absorption band in the region of 3600-3200 cm^{-1} . This is characteristic of the O-H stretching vibration of an alcohol. The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.
- C-H Stretch:** Strong, sharp peaks are observed in the 3000-2850 cm^{-1} region. These correspond to the C-H stretching vibrations of the sp^3 -hybridized carbons in the cyclopentane ring and the methyl group.
- C-O Stretch:** A distinct, strong absorption is present in the fingerprint region, typically around 1100-1000 cm^{-1} . This band is attributed to the C-O stretching vibration of the secondary alcohol.

The table below summarizes the key IR absorption bands for **cis-2-methylcyclopentanol**.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3350 (broad)	O-H Stretch	Alcohol
~2960-2870	C-H Stretch	Alkane (sp^3)
~1050	C-O Stretch	Secondary Alcohol

Data interpreted from the spectrum available on the NIST Chemistry WebBook.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid and solid samples with minimal preparation.[5]

- **Background Scan:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of neat **cis-2-methylcyclopentanol** liquid directly onto the ATR crystal surface.
- **Acquire Spectrum:** Lower the pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan. The instrument directs an IR beam through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, and specific frequencies are absorbed.
- **Data Processing:** The resulting interferogram is converted into a spectrum (absorbance vs. wavenumber) via a Fourier transform.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of **cis-2-methylcyclopentanol** is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the attached hydroxyl group and the overall molecular geometry.

Carbon Atom	Expected Chemical Shift (δ , ppm)	Rationale
C1 (CH-OH)	~75-80	Deshielded due to the direct attachment of the electronegative oxygen atom.
C2 (CH-CH ₃)	~40-45	Methine carbon adjacent to the carbinol carbon.
C3 (CH ₂)	~30-35	Methylene carbon beta to the hydroxyl group.
C4 (CH ₂)	~20-25	Methylene carbon gamma to the hydroxyl group.
C5 (CH ₂)	~35-40	Methylene carbon beta to the hydroxyl group and adjacent to the carbinol carbon.
CH ₃	~15-20	Shielded methyl carbon.

Expected chemical shift ranges are based on general principles and data from similar compounds.

¹H NMR Spectrum Analysis: An Expert Perspective

While a citable, experimentally verified ¹H NMR spectrum for **cis-2-methylcyclopentanol** is not readily available in public databases, a detailed prediction can be made based on established principles of chemical shifts and spin-spin coupling. This analysis is crucial for confirming the cis stereochemistry.

Expected ¹H NMR Spectral Features:

- H1 (proton on C1, CH-OH): This proton would appear as a multiplet significantly downfield, likely in the δ 3.8-4.2 ppm range, due to the deshielding effect of the adjacent oxygen atom. Its multiplicity will be complex due to coupling with the protons on C2 and C5.

- H2 (proton on C2, CH-CH₃): This proton, also a methine, would be a complex multiplet further upfield than H1, likely around δ 1.8-2.2 ppm. It will be coupled to H1, the protons on C3, and the methyl protons.
- Cyclopentyl Protons (H3, H4, H5): The six methylene protons on C3, C4, and C5 will produce a complex, overlapping series of multiplets in the upfield region, approximately δ 1.2-1.9 ppm.
- Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet, due to coupling with the single proton on C2 (H2). This signal would be found in the most upfield region, around δ 0.9-1.1 ppm. The coupling constant for this doublet would be approximately 7 Hz.
- Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable (δ 1-5 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.

Stereochemistry and Coupling Constants: The key to confirming the cis configuration lies in the vicinal coupling constants (3J). The Karplus relationship describes how the magnitude of 3J depends on the dihedral angle between the coupled protons. For a cis relationship on a cyclopentane ring, specific proton-proton interactions will have characteristic coupling constants that differ from the trans isomer. A detailed 2D-NMR experiment like NOESY would definitively confirm the cis stereochemistry by showing spatial proximity between H1, H2, and the methyl protons.

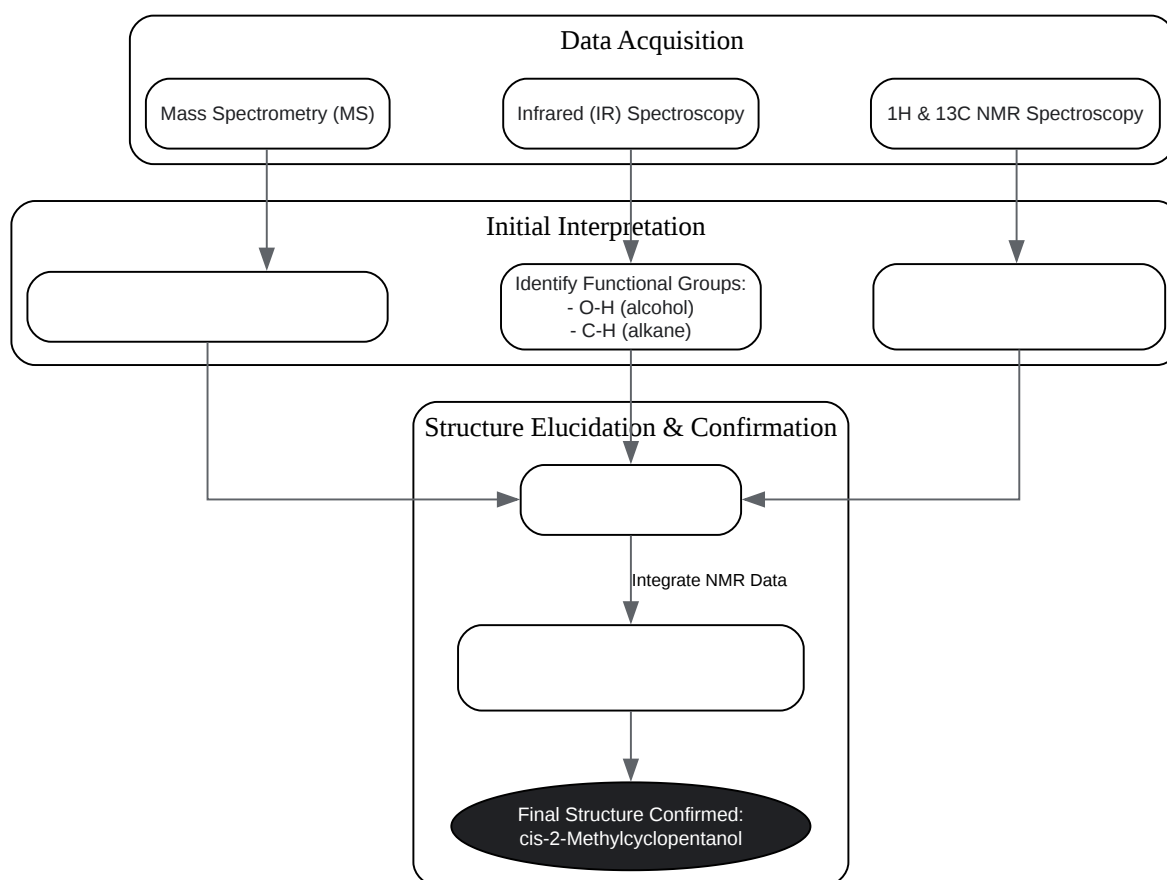
Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **cis-2-methylcyclopentanol** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for chemical shifts.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

- ^1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the pulse angle (e.g., 90°), relaxation delay (e.g., 5 seconds), and number of scans (e.g., 16).
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C spectrum is acquired. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Integrated Spectroscopic Data Workflow

Confirming the structure of an unknown compound requires a synergistic approach, where data from multiple techniques are integrated to build a cohesive and self-validating conclusion. The following workflow illustrates this process for **cis-2-methylcyclopentanol**.



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Caption: Integrated workflow for the structural elucidation of **cis-2-methylcyclopentanol**.

Conclusion

The structural characterization of **cis-2-methylcyclopentanol** is definitively achieved through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns for a cyclic alcohol. Infrared spectroscopy provides clear

evidence for the presence of hydroxyl and alkyl functional groups. Finally, ^{13}C and ^1H NMR spectroscopy elucidates the precise carbon-hydrogen framework and, most critically, provides the necessary detail to confirm the cis stereochemistry of the substituents. This in-depth guide provides the foundational data and interpretive logic required for researchers to confidently identify and utilize this important chemical building block.

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